molecular formula C18H23N3O B6031232 1-[4-(Diethylamino)phenyl]-3-(4-methylphenyl)urea

1-[4-(Diethylamino)phenyl]-3-(4-methylphenyl)urea

Cat. No.: B6031232
M. Wt: 297.4 g/mol
InChI Key: QLUIEVGLQVBIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Diethylamino)phenyl]-3-(4-methylphenyl)urea is an organic compound with the molecular formula C18H23N3O. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring and a methylphenyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-4-21(5-2)17-12-10-16(11-13-17)20-18(22)19-15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUIEVGLQVBIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Diethylamino)phenyl]-3-(4-methylphenyl)urea typically involves the reaction of 4-(Diethylamino)aniline with 4-Methylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Diethylamino)phenyl]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[4-(Diethylamino)phenyl]-3-(4-methylphenyl)urea is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-[4-(Diethylamino)phenyl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also interact with cellular receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Dimethylamino)phenyl]ethanone
  • 1-[4-(Diethylamino)phenyl]-3-(3-methylphenyl)urea
  • Methanone, bis[4-(dimethylamino)phenyl]-

Uniqueness

1-[4-(Diethylamino)phenyl]-3-(4-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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